molecular formula C9H11NO B040217 2-Isopropenyl-6-methoxypyridine CAS No. 118775-71-6

2-Isopropenyl-6-methoxypyridine

Cat. No.: B040217
CAS No.: 118775-71-6
M. Wt: 149.19 g/mol
InChI Key: RTMPZQXQMRZATG-UHFFFAOYSA-N
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Description

2-Isopropenyl-6-methoxypyridine is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 6-position and an isopropenyl group (-C(CH₂)=CH₂) at the 2-position of the pyridine ring. The methoxy group enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions, while the isopropenyl moiety provides a site for further functionalization, such as polymerization or cross-coupling reactions.

Properties

CAS No.

118775-71-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methoxy-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H11NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-6H,1H2,2-3H3

InChI Key

RTMPZQXQMRZATG-UHFFFAOYSA-N

SMILES

CC(=C)C1=NC(=CC=C1)OC

Canonical SMILES

CC(=C)C1=NC(=CC=C1)OC

Synonyms

Pyridine, 2-methoxy-6-(1-methylethenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Isopropenyl-6-methoxypyridine can be contextualized by comparing it to pyridine derivatives with analogous substituents. Below is a systematic analysis based on substituent type, reactivity, and applications.

Substituent Position and Electronic Effects

  • 2-Chloro-6-methoxypyridine Derivatives (e.g., 2-Chloro-6-methoxyisonicotinonitrile, CAS 1256788-36-9): The chloro group at the 2-position is electron-withdrawing, reducing the electron density of the pyridine ring compared to the isopropenyl group. This increases susceptibility to nucleophilic aromatic substitution but reduces stability in acidic conditions . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds .
  • This compound exhibits higher basicity (pKa ~4.5) compared to this compound (estimated pKa ~1.5) due to lone-pair donation from the amino group . Applications: Intermediate in the synthesis of antitumor agents and kinase inhibitors .

Steric and Functional Group Comparisons

  • 4-Iodo-2-methoxy-6-methylpyridine (CAS 1227602-59-6):

    • The iodo group at the 4-position introduces steric bulk and facilitates halogen-bonding interactions. Unlike the isopropenyl group, iodine’s polarizability enhances photophysical properties, making this compound useful in optoelectronic materials .
    • Reactivity: Prone to Stille or Ullmann coupling reactions due to the iodine substituent .
  • This contrasts with the isopropenyl group, which is more suited for radical or addition reactions .

Structural Analogues with Modified Backbones

  • 2-Chloro-4,6-dimethoxypyridine (CAS 108279-89-6):

    • Dual methoxy groups at the 4- and 6-positions create a highly electron-rich system, favoring electrophilic substitution at the 3- and 5-positions. The absence of a reactive substituent (e.g., isopropenyl) limits its utility in polymer chemistry but enhances stability in basic media .
  • This compound is widely used in prodrug synthesis .

Data Tables for Comparative Analysis

Table 1: Key Physicochemical Properties

Compound Name CAS Number Molecular Weight Substituents LogP (Predicted) Reactivity Highlights
This compound Not provided ~151.18 2-isopropenyl, 6-methoxy 1.8 Radical polymerization, cross-coupling
2-Chloro-6-methoxyisonicotinonitrile 1256788-36-9 183.61 2-Cl, 6-OCH₃, 4-CN 1.2 Nucleophilic substitution, Suzuki reactions
4-Iodo-2-methoxy-6-methylpyridine 1227602-59-6 249.05 4-I, 2-OCH₃, 6-CH₃ 2.5 Halogen bonding, Stille coupling
2-Amino-6-methoxypyridine 100704-10-7 124.13 2-NH₂, 6-OCH₃ 0.5 Electrophilic amination, drug synthesis

Research Findings and Trends

  • Reactivity Trends : Electron-donating groups (e.g., -OCH₃, -NH₂) increase the pyridine ring’s electron density, directing electrophilic attacks to the 3- and 5-positions. In contrast, electron-withdrawing groups (e.g., -Cl, -CN) favor nucleophilic substitution at the 2- or 4-positions .
  • Thermal Stability : Compounds with bulky substituents (e.g., isopropenyl, iodine) exhibit lower thermal stability due to steric strain, whereas methoxy and methyl groups enhance stability .

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